molecular formula C20H16N4O3S B11204096 7-(1,3-benzodioxol-5-yl)-N-[2-(2-thienyl)ethyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide

7-(1,3-benzodioxol-5-yl)-N-[2-(2-thienyl)ethyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide

Cat. No.: B11204096
M. Wt: 392.4 g/mol
InChI Key: PLUZGJQWCJCQLP-UHFFFAOYSA-N
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Description

7-(1,3-benzodioxol-5-yl)-N-[2-(2-thienyl)ethyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide is a complex organic compound that features a unique combination of benzodioxole, thienyl, and pyrazolopyrimidine moieties. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(1,3-benzodioxol-5-yl)-N-[2-(2-thienyl)ethyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide typically involves multiple steps, starting from readily available precursors

    Formation of Pyrazolopyrimidine Core: This can be achieved through the cyclization of appropriate hydrazine derivatives with pyrimidine precursors under acidic or basic conditions.

    Introduction of Benzodioxole Group: The benzodioxole moiety can be introduced via a coupling reaction, such as Suzuki or Heck coupling, using benzodioxole boronic acid or halide derivatives.

    Attachment of Thienyl Group: The thienyl group can be introduced through a similar coupling reaction or via direct substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

7-(1,3-benzodioxol-5-yl)-N-[2-(2-thienyl)ethyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

7-(1,3-benzodioxol-5-yl)-N-[2-(2-thienyl)ethyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 7-(1,3-benzodioxol-5-yl)-N-[2-(2-thienyl)ethyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 7-(1,3-benzodioxol-5-yl)-N-[2-(2-thienyl)ethyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C20H16N4O3S

Molecular Weight

392.4 g/mol

IUPAC Name

7-(1,3-benzodioxol-5-yl)-N-(2-thiophen-2-ylethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide

InChI

InChI=1S/C20H16N4O3S/c25-20(22-7-5-14-2-1-9-28-14)15-11-23-24-16(6-8-21-19(15)24)13-3-4-17-18(10-13)27-12-26-17/h1-4,6,8-11H,5,7,12H2,(H,22,25)

InChI Key

PLUZGJQWCJCQLP-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=CC=NC4=C(C=NN34)C(=O)NCCC5=CC=CS5

Origin of Product

United States

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